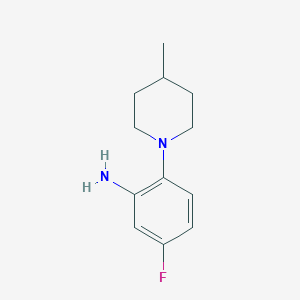

5-Chloro-2-(2,4-dimethylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

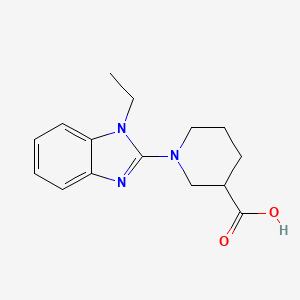

The compound 5-Chloro-2-(2,4-dimethylphenoxy)aniline is a derivative of aniline, which is a pivotal building block in the synthesis of various chemical compounds. Aniline derivatives are widely studied due to their applications in dyes, pharmaceuticals, and polymers. Although the specific compound is not directly studied in the provided papers, the research on similar compounds offers valuable insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of aniline derivatives typically involves the substitution of different functional groups onto the aniline ring. For instance, the preparation of 2,5-dimethoxy-4-chloro-aniline is achieved by reducing 2,5-dimethoxy-4-chloro-nitrobenzene with iron powder in a mixture of ethanol and water, suggesting that similar methods could be applicable for synthesizing 5-Chloro-2-(2,4-dimethylphenoxy)aniline . Additionally, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions indicates the versatility of aniline synthesis methods .

Molecular Structure Analysis

The molecular structure of aniline derivatives is often characterized by the presence of substituents on the benzene ring, which can significantly influence the molecule's properties. For example, the crystal structure of 2-anilino-4,6-dimethylpyrimidinium chloroacetate reveals a dihedral angle between the pyrimidine and phenyl rings, indicating that steric factors may play a role in the molecular conformation of 5-Chloro-2-(2,4-dimethylphenoxy)aniline .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The study of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline's reaction with phosphorus oxychloride and thiophosphoryl chloride to yield heterocyclic products demonstrates the reactivity of aniline derivatives towards different reagents . This suggests that 5-Chloro-2-(2,4-dimethylphenoxy)aniline could also participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The vibrational spectra of 2-chloro-5-(trifluoromethyl) aniline, as studied through FT-IR and FT-Raman, along with DFT computations, provide insights into the functional groups' influence on the vibrational wavenumbers . Such studies are crucial for understanding the behavior of 5-Chloro-2-(2,4-dimethylphenoxy)aniline under different conditions. Additionally, the crystal structure analysis of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, reveals the presence of intramolecular hydrogen bonds, which could also be a feature in the compound of interest .

科学的研究の応用

Synthesis and Characterization in Chemistry

- A study focused on the synthesis and characterization of a new monophosphate incorporating a similar organic cation, which includes 5-chloro(2,4-dimethoxy)anilinium monophosphate. This compound crystallizes in a monoclinic system and is studied using IR, thermal, and solid-state NMR spectroscopies (Kefi, Abid, Nasr, & Rzaigui, 2007).

Photophysical and Photochemical Properties

- Research into the photophysical and photochemical properties of novel phthalocyanines, which include peripherally tetra-(5-chloro-2-(2,4-dichlorophenoxy)phenol) substituted derivatives. These studies investigate their solubility, aggregation behavior, and potential for photodynamic therapy (PDT) application (Demirbaş, Pişkin, Akçay, Barut, Durmuş, & Kantekin, 2017).

Electroluminescence and Organic Electronics

- Development of new classes of color-tunable emitting amorphous molecular materials, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, for organic electroluminescent (EL) devices. These compounds show promising properties for emitting multicolor light, including white, in EL devices (Doi, Kinoshita, & Okumoto, 2003).

Antimicrobial Activity

- Synthesis of novel quinazolinone derivatives, including reactions with primary aromatic amines such as aniline. These compounds are evaluated for their antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

Environmental Applications

- Investigating environmentally friendly methods for synthesizing precursors to pharmaceuticals, such as vortioxetine, which involves reactions with compounds related to aniline. This research emphasizes sustainable and eco-friendly synthetic approaches (Zisopoulou, Pafili, Gkizis, Andreou, Koftis, Lithadioti, Neokosmidis, & Gallos, 2020).

Water Pollution and Sensor Development

- A voltammetric sensor utilizing 2,4-dimethyl-N'-[1-(2,3-dihydroxyphenyl)methylidene]aniline was developed for analyzing water pollutants, demonstrating the potential of such compounds in environmental monitoring (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

特性

IUPAC Name |

5-chloro-2-(2,4-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMSDCGRGSGISH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263338 |

Source

|

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2,4-dimethylphenoxy)aniline | |

CAS RN |

937606-29-6 |

Source

|

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)